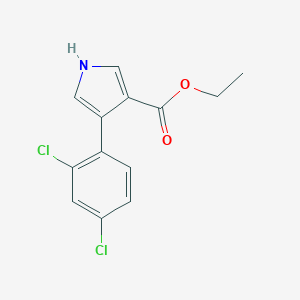

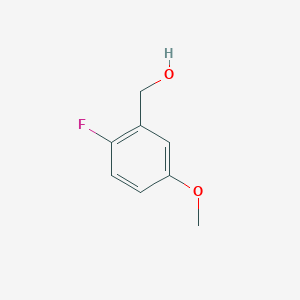

2-Fluoro-5-methoxybenzyl alcohol

Übersicht

Beschreibung

2-Fluoro-5-methoxybenzyl alcohol is a chemical compound with potential interest in various fields such as organic chemistry and medicinal chemistry. While specific studies on this compound are limited, its structural analogs and derivatives have been explored for various applications, including pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-5-methoxybenzyl alcohol involves multiple steps, including bromination, alkylation, and the introduction of methoxy and fluoro groups. Typically, starting from simpler benzyl alcohols or benzaldehydes, the compound can be synthesized by incorporating fluorine and methoxy groups in specific positions on the benzene ring, followed by reduction processes to obtain the benzyl alcohol structure (A. Ivashchenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-5-methoxybenzyl alcohol, as determined by X-ray crystallography, reveals a complex interplay of intramolecular and intermolecular forces. These structures often exhibit hydrogen bonding, π-π stacking, and other non-covalent interactions that influence their physical and chemical properties. Crystal structure analysis provides valuable insights into the arrangement of fluorine and methoxy groups relative to the benzyl alcohol framework (Wen Yang et al., 2007).

Wissenschaftliche Forschungsanwendungen

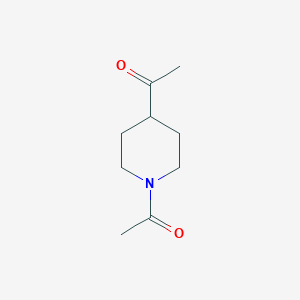

Protection and Deprotection of Alcohol Groups :

- Oikawa, Yoshioka, and Yonemitsu (1982) demonstrated the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ in CH2Cl2-H2O at room temperature. This method preserved other usual protecting groups and functional groups, indicating the specificity and utility of methoxybenzyl groups in synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Radioligands for Peripheral Benzodiazepine Receptors :

- Zhang et al. (2003) synthesized and evaluated radioligands, including 2-fluoromethyl-5-methoxybenzyl derivatives, for peripheral benzodiazepine receptors. These compounds were used to map the distribution of these receptors in the brain, demonstrating their application in neuroimaging and potentially in the study of neurological disorders (Zhang et al., 2003).

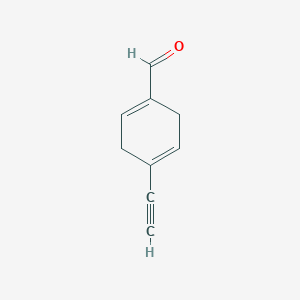

Photocatalytic Oxidation in Organic Synthesis :

- Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This method, effective under both UV and visible light, has implications in green chemistry and organic synthesis (Higashimoto et al., 2009).

Antioxidant Properties :

- Watanabe et al. (2012) studied the antioxidant properties of 3,5-Dihydroxy-4-methoxybenzyl alcohol, isolated from the Pacific oyster, in a cell-based assay. The compound showed significant inhibition of oxidative stress, indicating potential applications in preventing and treating liver diseases involving oxidation processes (Watanabe et al., 2012).

Enzyme Substrate Specificity :

- Guillén, Martínez, and Martínez (1992) studied the substrate specificity of aryl-alcohol oxidase from the fungus Pleurotus eryngii. They found that methoxybenzyl alcohols show activity with this enzyme, which is important for understanding enzymatic reactions in lignin degradation (Guillén, Martínez, & Martínez, 1992).

Development of New Protecting Groups :

- Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, including 3-fluorobenzyl derivatives, demonstrating its application in the synthesis of complex molecules (Crich, Li, & Shirai, 2009).

Safety and Hazards

“2-Fluoro-5-methoxybenzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

Wirkmechanismus

- Conversion to Alkyl Halide : When 2-Fluoro-5-methoxybenzyl alcohol reacts with a hydrogen halide (e.g., HCl, HBr, or HI), it undergoes substitution, producing an alkyl halide and water. The reaction is acid-catalyzed .

- S N 2 Mechanism : Primary alcohols and methanol react via an S N 2 mechanism under acidic conditions. The acid protonates the alcohol, allowing the halide ion to displace a water molecule from carbon, resulting in the formation of an alkyl halide .

Mode of Action

Eigenschaften

IUPAC Name |

(2-fluoro-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQGAKXUDFXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630275 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxybenzyl alcohol | |

CAS RN |

161643-29-4 | |

| Record name | (2-Fluoro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)

![7-Hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63052.png)

![2,3-Dihydrofuro[3,2-b]pyridine 4-oxide](/img/structure/B63068.png)